molecular formula C11H12FN3OS B1608761 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667436-83-1

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1608761
M. Wt: 253.3 g/mol
InChI Key: HRROXJRZFCPWHY-UHFFFAOYSA-N
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Description

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol (EFMTT) is an organic compound with a wide range of applications in scientific research. It is a triazole derivative that has been used in various areas of research, such as drug development, biochemistry, and physiology. EFMTT has been studied for its potential use as a drug, as a reagent for organic synthesis, and as a tool for studying biochemical and physiological processes.

Scientific Research Applications

Intermolecular Interactions and Crystal Structure

Research on derivatives of 1,2,4-triazoles, such as the study by Panini et al. (2014), highlights the importance of intermolecular interactions in stabilizing the crystal structure of these compounds. Their study on a closely related compound demonstrated various intermolecular interactions, such as O-H⋯S, C-H⋯F, and π⋯π interactions, which are crucial for the formation and stability of crystalline solids. These findings suggest that "4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" could have interesting properties related to crystal engineering and material science (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Chemical Sensing and Biological Applications

A separate study by Wang et al. (2017) explored the use of a thiazole derivative as a fluorescent probe for detecting biothiols, indicating the potential of triazole compounds in chemical sensing and biological applications. The research demonstrated how modifications in the triazole structure could lead to sensitive and selective probes for physiological processes (Wang, Zhu, Jiang, Hua, Na, & Li, 2017). This implies that "4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" could be tailored for specific sensing applications in biochemistry and medical diagnostics.

Molecular Electronics and Nonlinear Optical Materials

The synthesis and characterization of triazole derivatives with specific functional groups also open avenues in molecular electronics and the development of nonlinear optical materials. Research into the π-hole tetrel bonding interactions of triazole derivatives by Ahmed et al. (2020) suggests that such compounds can have significant electrostatic interactions that are pivotal for designing materials with specific electronic and optical properties (Ahmed, Yasin, Aziz, Khan, Tahir, Gil, & Frontera, 2020). This aspect could make "4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" a candidate for investigation in the context of optical materials and electronic devices.

Antimicrobial and Biological Activity

Furthermore, the antimicrobial activities of new 1,2,4-triazole derivatives have been studied, as seen in the work of Bayrak et al. (2009), which synthesized various triazole compounds and evaluated their antimicrobial potential. Such research underscores the capability of triazole derivatives to act as bioactive molecules, suggesting potential pharmaceutical applications (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009). This indicates that "4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" might have applications in drug discovery and the development of new antimicrobial agents.

properties

IUPAC Name

4-ethyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3OS/c1-2-15-10(13-14-11(15)17)7-16-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRROXJRZFCPWHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395554
Record name 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

CAS RN

667436-83-1
Record name 4-ethyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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